molecular formula C10H13N2O4P B1244615 Norbaeocystin CAS No. 21420-59-7

Norbaeocystin

Cat. No.: B1244615
CAS No.: 21420-59-7
M. Wt: 256.19 g/mol
InChI Key: IKQGYCWFBVEAKF-UHFFFAOYSA-N
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Scientific Research Applications

Norbaeocystin has several scientific research applications:

Safety and Hazards

Norbaeocystin is a naturally occurring compound found in psilocybin mushrooms . Its safety profile is not well studied, but it is generally regarded as non-psychoactive .

Future Directions

Norbaeocystin is a naturally occurring compound in several species of psychedelic mushrooms . Scientists think it may have a role in new production methods of psilocybin . Whether it is psychoactive is unknown, but research combining the compound with psilocybin shows a possible amplification of effects . This compound may also influence the gut microbiome, a new angle on mental health treatment . Future research in this area will benefit from shifting the focus from magic mushrooms to the active molecules within them .

Biochemical Analysis

Biochemical Properties

Norbaeocystin plays a role in various biochemical reactions, particularly in the context of its interaction with enzymes and proteins involved in neurotransmitter pathways. It is known to interact with the enzyme PsiK, which is involved in the phosphorylation at the C4 position of tryptamine derivatives . Additionally, the methyltransferase PsiM shows a high selectivity for phosphorylated substrates like this compound . These interactions suggest that this compound may influence the synthesis and metabolism of other tryptamine derivatives, potentially affecting neurotransmitter levels and signaling.

Cellular Effects

This compound has been observed to influence various cellular processes, particularly those related to neurotransmission and synaptic plasticity. It affects cell signaling pathways by interacting with serotonin receptors, similar to other tryptamine derivatives . This interaction can lead to changes in gene expression and cellular metabolism, potentially altering the function of neurons and other cell types. Studies have shown that this compound can modulate the activity of synaptic proteins, which are crucial for maintaining synaptic strength and plasticity .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with serotonin receptors. This binding can lead to the activation or inhibition of various downstream signaling pathways, resulting in changes in gene expression and enzyme activity . This compound’s interaction with the PsiK enzyme suggests that it may also play a role in the phosphorylation of other tryptamine derivatives, further influencing their biochemical properties and effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with sustained changes in synaptic protein levels and neurotransmitter metabolism, indicating potential long-term effects on cellular function . These findings suggest that this compound may have prolonged effects on neuronal activity and plasticity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance synaptic plasticity and neurotransmitter release . At higher doses, it can lead to adverse effects such as neurotoxicity and disruption of normal cellular function . These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to tryptamine metabolism. It interacts with enzymes such as PsiK and PsiM, which are involved in the phosphorylation and methylation of tryptamine derivatives . These interactions can affect metabolic flux and the levels of various metabolites, potentially influencing overall cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . This compound’s distribution within the brain and other tissues is crucial for its biochemical and pharmacological effects, as it determines the sites of action and potential therapeutic targets .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in synaptic vesicles and other neuronal structures, where it can modulate synaptic function and neurotransmitter release . These localization patterns are essential for understanding this compound’s role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of norbaeocystin involves several steps:

Industrial Production Methods: In 2020, researchers developed a biosynthetic method for creating this compound using genetically engineered Escherichia coli bacteria. The genes of the bacteria were altered to produce this compound as a byproduct while searching for a new production pathway for psilocybin .

Types of Reactions:

    Reduction: The reduction of this compound typically involves catalytic hydrogenolysis.

    Substitution: Substitution reactions can occur at the indole ring, although detailed studies are limited.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Potential products include various oxidized derivatives of this compound.

    Reduction: The primary product is the reduced form of this compound.

    Substitution: Substituted derivatives of this compound, depending on the reagents used.

Comparison with Similar Compounds

    Psilocybin: A well-known psychedelic compound found in mushrooms.

    Psilocin: The active metabolite of psilocybin.

    Baeocystin: An N-demethylated derivative of psilocybin.

    Norpsilocin: Another minor compound found in psychedelic mushrooms.

    Aeruginascin: A compound structurally related to psilocybin

Comparison:

    Psilocybin: Norbaeocystin is an analog of psilocybin but differs in its phosphate ester group attachment.

    Psilocin: this compound is less studied compared to psilocin, which is known for its psychoactive effects.

    Baeocystin: this compound is an N-demethylated derivative of baeocystin.

    Norpsilocin: Both this compound and norpsilocin are minor compounds, but norpsilocin has been studied more recently.

    Aeruginascin: Similar to this compound, aeruginascin is a minor compound with limited research

This compound’s uniqueness lies in its potential role in the biosynthesis of psilocybin and its possible influence on the gut microbiome, which could have implications for mental health treatment .

Properties

IUPAC Name

[3-(2-aminoethyl)-1H-indol-4-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N2O4P/c11-5-4-7-6-12-8-2-1-3-9(10(7)8)16-17(13,14)15/h1-3,6,12H,4-5,11H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQGYCWFBVEAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OP(=O)(O)O)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193769
Record name 1H-Indol-4-ol, 3-(2-aminoethyl)-, 4-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21420-59-7
Record name 1H-Indol-4-ol, 3-(2-aminoethyl)-, 4-(dihydrogen phosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21420-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norbaeocystin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021420597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indol-4-ol, 3-(2-aminoethyl)-, 4-(dihydrogen phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORBAEOCYSTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8CA0W9FJ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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